Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a sulfonyl group, a piperazine ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the piperazine ring could participate in acid-base reactions .Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems if applicable. Compounds with similar structures are often investigated for their potential uses in fields like medicinal chemistry, materials science, and chemical synthesis .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-23(27)21-22(19(16-31-21)18-9-7-17(2)8-10-18)32(28,29)26-14-12-25(13-15-26)20-6-4-5-11-24-20/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOQKNYLVNLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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